molecular formula C20H16ClNO5 B2947899 7-Chloro-1-(3,4-dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874462-98-3

7-Chloro-1-(3,4-dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2947899
CAS RN: 874462-98-3
M. Wt: 385.8
InChI Key: RZKNNMZCKKCCAG-UHFFFAOYSA-N
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Description

This compound is a yellow solid with a melting point of 287–288 °C . It has been characterized using various spectroscopic techniques. The IR spectrum shows peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N). The ^1H NMR and ^13C NMR spectra provide detailed information about the hydrogen and carbon environments in the molecule .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its NMR data. The ^1H NMR spectrum shows signals for aromatic hydrogens (7.51–8.10 ppm), a singlet for an NH proton (12.1 ppm), and a multiplet for OCH3 groups (3.78 ppm). The ^13C NMR spectrum provides information about the carbon environments in the molecule .


Physical And Chemical Properties Analysis

As mentioned earlier, this compound is a yellow solid with a melting point of 287–288 °C. Its IR, ^1H NMR, and ^13C NMR spectra provide information about its chemical structure .

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available literature. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Mechanism of Action

properties

IUPAC Name

7-chloro-1-(3,4-dimethoxyphenyl)-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO5/c1-22-17(10-4-6-14(25-2)15(8-10)26-3)16-18(23)12-9-11(21)5-7-13(12)27-19(16)20(22)24/h4-9,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKNNMZCKKCCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1-(3,4-dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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